4-Fluoro-2-iodo-6-(trifluoromethyl)aniline
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Overview
Description
4-Fluoro-2-iodo-6-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-6-(trifluoromethyl)aniline typically involves multi-step reactions One common method is the halogenation of 4-fluoro-2-(trifluoromethyl)anilineThe reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, often under mild conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azido or cyano derivatives.
Oxidation Reactions: Formation of nitro or nitroso compounds.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
4-Fluoro-2-iodo-6-(trifluoromethyl)aniline has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)aniline
- 2-Fluoro-6-(trifluoromethyl)aniline
- 4-Iodo-2-(trifluoromethyl)aniline
Uniqueness
4-Fluoro-2-iodo-6-(trifluoromethyl)aniline is unique due to the simultaneous presence of fluorine, iodine, and trifluoromethyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications. Its unique reactivity and potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
4-fluoro-2-iodo-6-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4IN/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYBOGDKUQAEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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